REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1.[N+:10]([CH:13]([CH:16]=O)[CH:14]=[O:15])([O-:12])=[O:11]>Cl.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9][CH:16]=[C:13]([N+:10]([O-:12])=[O:11])[CH:14]=[O:15])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)N
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C=O)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed with 0.1 N HCl
|
Type
|
CUSTOM
|
Details
|
Air-drying in a Büchner funnel for 18 h
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)NC=C(C=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.36 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |